molecular formula C12H24 B14241380 1-Methyl-4-(3-methylbutyl)cyclohexane CAS No. 590402-52-1

1-Methyl-4-(3-methylbutyl)cyclohexane

Cat. No.: B14241380
CAS No.: 590402-52-1
M. Wt: 168.32 g/mol
InChI Key: LVDOJQWSQSUUAL-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 . It is a derivative of cyclohexane, where a methyl group and a 3-methylbutyl group are substituted at the 1 and 4 positions, respectively. This compound is part of the larger family of alkanes and is characterized by its saturated hydrocarbon structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-methylbutyl)cyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1-methylcyclohexane, a Friedel-Crafts alkylation can be performed using 3-methylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-methylbutyl)cyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-(3-methylbutyl)cyclohexane has various applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics of alkyl-substituted cyclohexanes.

    Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilicity to enhance the solubility of hydrophobic drugs.

    Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylbutyl)cyclohexane largely depends on its interaction with other molecules. In biological systems, its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. In chemical reactions, the presence of alkyl groups can influence the reactivity and stability of the compound, guiding the formation of specific products .

Comparison with Similar Compounds

  • 1-Methyl-4-ethylcyclohexane
  • 1-Methyl-4-propylcyclohexane
  • 1-Methyl-4-butylcyclohexane

Comparison: 1-Methyl-4-(3-methylbutyl)cyclohexane is unique due to the presence of a branched alkyl group (3-methylbutyl) at the 4-position. This branching can influence the compound’s physical properties, such as boiling point and solubility, compared to its linear counterparts. Additionally, the steric hindrance introduced by the branched group can affect the compound’s reactivity in substitution and elimination reactions .

Properties

CAS No.

590402-52-1

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

1-methyl-4-(3-methylbutyl)cyclohexane

InChI

InChI=1S/C12H24/c1-10(2)4-7-12-8-5-11(3)6-9-12/h10-12H,4-9H2,1-3H3

InChI Key

LVDOJQWSQSUUAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCC(C)C

Origin of Product

United States

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